L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine

Description

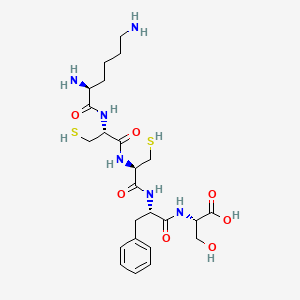

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine is a pentapeptide with the sequence Lys-Cys-Cys-Phe-Ser. Its molecular formula is C24H46N6O11S2, and its calculated molecular weight is approximately 658 g/mol. Key structural features include:

- Lysine at the N-terminus, contributing a positively charged amino group.

- Phenylalanine, introducing hydrophobicity and aromaticity.

- Serine, providing a hydroxyl group for hydrogen bonding or phosphorylation.

This peptide may exhibit applications in antioxidant systems, metal chelation, or enzymatic processes due to its cysteine-rich structure and charged/hydrophobic balance. However, empirical studies are required to confirm these hypotheses.

Properties

CAS No. |

646505-75-1 |

|---|---|

Molecular Formula |

C24H38N6O7S2 |

Molecular Weight |

586.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C24H38N6O7S2/c25-9-5-4-8-15(26)20(32)29-18(12-38)23(35)30-19(13-39)22(34)27-16(10-14-6-2-1-3-7-14)21(33)28-17(11-31)24(36)37/h1-3,6-7,15-19,31,38-39H,4-5,8-13,25-26H2,(H,27,34)(H,28,33)(H,29,32)(H,30,35)(H,36,37)/t15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

NEDJMEMJOBLFGG-VMXHOPILSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

Solid-phase peptide synthesis is a widely used method for synthesizing peptides. It involves the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.

- Resin Selection: A suitable resin is chosen based on the desired peptide length and properties.

- Amino Acid Coupling: The first amino acid (L-lysine) is attached to the resin. Subsequent amino acids (L-cysteine, L-cysteine, L-phenylalanine, and L-serine) are added one at a time using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for the next coupling reaction.

- Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) to yield the free peptide.

- High purity and yield.

- Controlled synthesis conditions.

- Requires careful optimization of coupling conditions.

- Potential for incomplete reactions leading to side products.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity and yield; controlled conditions | Requires optimization; potential side products |

| Liquid-Phase Peptide Synthesis | Simpler setup; suitable for short peptides | Lower yields; complex purification |

Research Findings and Applications

Recent studies have highlighted the biological significance of peptides like this compound in various applications:

Therapeutic Potential: Peptides are being explored for their roles in drug delivery systems and as therapeutic agents due to their ability to mimic natural biological processes.

Biochemical Pathways: Understanding the metabolic pathways involving serine and cysteine can enhance our knowledge of their roles in health and disease, potentially guiding future research into treatment strategies.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acylation with acetic anhydride or alkylation with methyl iodide.

Major Products

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups from disulfide bond cleavage.

Substitution: Modified peptide with acyl or alkyl groups attached to lysine.

Scientific Research Applications

Pharmaceutical Applications

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine has shown promise in drug development, particularly in the context of neurodegenerative diseases. The individual components of this peptide, especially L-serine and L-cysteine, have been studied for their neuroprotective effects. L-serine has been linked to the modulation of neuroinflammation and the promotion of neuronal survival, making it a candidate for treating conditions such as Alzheimer's disease and other forms of dementia .

Case Study: Neuroprotective Effects

A study highlighted the role of L-serine in mitigating neurotoxicity through activation of glycine receptors, which can be crucial in treating neurological disorders . Furthermore, L-cysteine is known to play a role in antioxidant defense mechanisms, which could enhance the protective effects of this peptide against oxidative stress in neuronal cells .

Biotechnological Applications

In biotechnology, peptides like this compound are being explored for their ability to enhance protein synthesis and cellular proliferation. The incorporation of such peptides into bioprocesses can improve the yield of desired products in microbial fermentation processes.

Case Study: Enhanced Protein Production

Research involving Corynebacterium glutamicum has demonstrated that amino acids like L-serine can be utilized effectively in metabolic pathways to enhance production yields of other amino acids such as L-lysine and L-glutamate . This indicates that this compound could potentially be used to optimize fermentation processes for industrial applications.

Nutritional Applications

The nutritional benefits of peptides like this compound are also significant. Amino acids are essential for various bodily functions, including muscle repair and immune function. The combination of these specific amino acids can provide a balanced profile that supports overall health.

Case Study: Cognitive Function

Recent studies have shown that dietary intake of serine can positively affect cognitive function and may help in the management of age-related cognitive decline . This suggests that the inclusion of L-serine within dietary supplements could enhance cognitive health.

Table 1: Key Properties of Amino Acids in the Peptide

| Amino Acid | Role in Body | Potential Benefits |

|---|---|---|

| L-lysine | Essential for protein synthesis | Supports immune function |

| L-cysteine | Antioxidant properties | Protects against oxidative stress |

| L-phenylalanine | Precursor for neurotransmitters | May improve mood and cognitive function |

| L-serine | Neuroprotective effects | Supports brain health |

Table 2: Research Findings on Applications

| Application Area | Study Reference | Findings |

|---|---|---|

| Neuroprotection | PMC9849299 | L-serine reduces neurotoxicity |

| Bioproduction | PMC535176 | Enhanced amino acid production via fermentation |

| Cognitive Health | RSC Advances | Serine intake linked to improved cognitive function |

Mechanism of Action

The mechanism of action of L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The peptide can bind to receptors or enzymes, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine with structurally related peptides from diverse sources:

Key Observations:

contains only one cysteine, limiting its capacity for disulfide bonding .

Structural Flexibility :

- ’s glycine and valine residues may increase conformational flexibility compared to the target’s lysine-driven rigidity .

Charge and Solubility :

- The target’s lysine enhances aqueous solubility, whereas ’s proline introduces structural kinks that could reduce solubility in polar solvents .

Molecular Weight Trends :

- ’s higher molecular weight (981.21 g/mol) correlates with its longer chain, while ’s lower weight (609.72 g/mol) suggests faster metabolic clearance .

Biological Activity

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine is a complex peptide composed of five amino acids: lysine, cysteine, phenylalanine, and serine. This peptide exhibits unique biological activities due to its structural composition and the functional properties of its constituent amino acids. This article will explore its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is approximately with a molar mass of about 586.7 g/mol. The presence of cysteine residues allows for the formation of disulfide bonds, which are critical for the stability and functionality of proteins and peptides.

Key Features:

- Amino Acids Involved: Lysine (Lys), Cysteine (Cys), Phenylalanine (Phe), Serine (Ser).

- Disulfide Bond Formation: Contributes to structural stability.

- Functional Groups: Governed by the side chains of the amino acids, influencing biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity: The cysteine residues can scavenge free radicals, providing protective effects against oxidative stress.

- Antimicrobial Properties: Potential to inhibit bacterial growth, particularly against Gram-positive bacteria.

- Neuroprotective Effects: May promote neurogenesis and support neuronal health.

- Antitumor Activity: Preliminary studies suggest it may inhibit tumor growth through various mechanisms.

Table 1: Comparison of Biological Activities with Related Compounds

| Compound Name | Biological Activity |

|---|---|

| L-Cysteinyl-L-Alanylglycyl | Antioxidant effects |

| L-Cysteinyl-L-Valyl | Potential signaling roles |

| L-Cysteine | Fundamental role in protein synthesis |

| L-Threonine | Involved in protein synthesis; similar size |

| This compound | Antioxidant, antimicrobial, neuroprotective, antitumor |

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Antioxidant Studies: Research indicates that peptides containing cysteine can significantly reduce oxidative damage in cellular models. For instance, a study demonstrated that a related peptide reduced reactive oxygen species (ROS) levels by 40% in vitro .

- Antimicrobial Activity: A case study involving the use of peptides similar to this compound showed effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations .

- Neuroprotection: In animal models, peptides containing cysteine were shown to enhance neuronal survival under stress conditions by upregulating neurotrophic factors .

- Antitumor Effects: In vitro studies have indicated that this peptide can inhibit cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.